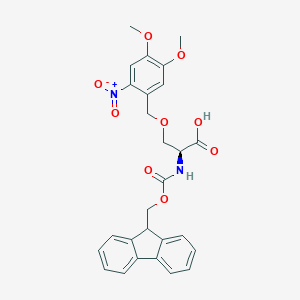

N-Fmoc DMNB-L-serine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIDGZJCBUYWDB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514485 | |

| Record name | O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628280-43-3 | |

| Record name | O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Fmoc DMNB-L-Serine in Precision Peptide Engineering

This guide serves as a technical monograph on N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-Ser(DMNB)-OH), a critical reagent for incorporating "caged" serine residues into peptides. This allows for the spatiotemporal control of peptide activity via light-mediated uncaging.

Physicochemical Profile & Molecular Architecture

Fmoc-Ser(DMNB)-OH is a dual-protected amino acid derivative. The N-terminus is protected by the base-labile Fmoc group, while the side-chain hydroxyl is "caged" by the photolabile DMNB (4,5-dimethoxy-2-nitrobenzyl) ether. This orthogonality is the cornerstone of its utility in Solid-Phase Peptide Synthesis (SPPS).

Key Chemical Constants[1][2]

| Property | Specification |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine |

| Abbreviation | Fmoc-Ser(DMNB)-OH |

| Molecular Formula | C₂₇H₂₆N₂O₉ |

| Molecular Weight | ~522.51 g/mol |

| CAS Number | Note: Often custom-synthesized. Core caged serine CAS: 780009-55-4 (H-Ser(DMNB)-OH) |

| Solubility | Soluble in DMF, DMSO, NMP. Sparingly soluble in DCM. |

| Appearance | Yellow to pale orange powder (due to the nitro group). |

| Chirality | L-isomer (S-configuration at α-carbon). |

| Storage | -20°C, desiccated, protected from light (Amber vials essential). |

Structural Causality

-

Fmoc Group: Provides temporary N-terminal protection, removable with mild base (piperidine), enabling standard Fmoc SPPS cycles.

-

DMNB Group: A chromophore containing a nitrobenzyl moiety.[1][2] It is stable to both the basic conditions of Fmoc removal and the highly acidic conditions (TFA) of final resin cleavage. This allows the peptide to be purified with the cage intact.

-

Ether Linkage: The DMNB group is attached to the serine

-hydroxyl via an ether bond, which is chemically robust but photolabile.

Photochemistry & Uncaging Mechanism[4][5]

The utility of this molecule relies on the Norrish Type II-like photoisomerization of the o-nitrobenzyl group. Understanding this mechanism is vital for optimizing uncaging efficiency and avoiding side reactions.

The Mechanism

Upon irradiation with UV-A light (350–365 nm), the nitro group absorbs a photon, transitioning to an excited singlet state, which rapidly crosses to a triplet state. This triggers an intramolecular 1,5-hydrogen abstraction from the benzylic carbon by the nitro oxygen, forming an aci-nitro intermediate. This intermediate cyclizes to an isoxazole/hemiacetal, which spontaneously hydrolyzes to release the free Serine hydroxyl and a nitroso-aldehyde byproduct.

Diagram: Photolytic Uncaging Pathway

Figure 1: The photochemical cascade of DMNB uncaging. Note that the nitrosoaldehyde byproduct absorbs at similar wavelengths, potentially causing an "internal filter" effect in thick samples.

Critical Photochemical Parameters

-

Excitation Wavelength:

. -

Quantum Yield (

): Typically 0.01 – 0.10. While lower than phosphate cages, it is sufficient for biological studies. -

Two-Photon Uncaging: DMNB has a modest two-photon cross-section (~0.1 GM at 720 nm), enabling focal uncaging in deep tissue using IR lasers.

Synthetic Utility: SPPS Integration

The primary challenge in using Fmoc-Ser(DMNB)-OH is preserving the photolabile group throughout the harsh chemical environment of peptide synthesis.

Stability Matrix

-

Acid Stability (TFA): High. The DMNB ether linkage survives 95% TFA cleavage cocktails. This is the defining feature that allows isolation of the caged peptide.

-

Base Stability (Piperidine): Moderate to High. Stable to 20% piperidine for standard deprotection times (2 x 5 min), provided the reaction vessel is shielded from ambient light .

-

Coupling Reagents: Compatible with DIC/HOBt, HBTU/DIPEA, and HATU.

Diagram: SPPS Workflow for Caged Peptides

Figure 2: Integration of Fmoc-Ser(DMNB)-OH into standard Fmoc SPPS. The "Dark" condition is critical during all steps involving the resin-bound caged amino acid.

Experimental Protocols

Protocol A: Coupling Fmoc-Ser(DMNB)-OH in SPPS

Rationale: DMNB is bulky. To prevent deletion sequences, we utilize a double-coupling strategy with a potent activator.

-

Preparation: Dissolve Fmoc-Ser(DMNB)-OH (3 eq. relative to resin loading) in dry DMF.

-

Note: Ensure all glassware is wrapped in aluminum foil or use amber vessels.

-

-

Activation: Add HBTU (2.9 eq.) and DIPEA (6 eq.). Activate for 30 seconds.

-

Caution: Do not pre-activate for >2 minutes to avoid racemization of the sensitive Serine

-carbon.

-

-

Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes at room temperature in the dark.

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), repeat the coupling with fresh reagents.

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent truncated sequences.

Protocol B: Quality Control & Purification

Rationale: Standard UV detection at 214/220 nm is safe, but the DMNB group absorbs strongly at 254-365 nm. Prolonged exposure to the detector lamp can cause on-column uncaging.

-

HPLC Setup: Use a C18 reverse-phase column.

-

Detection: Monitor at 214 nm (peptide bond) and 350 nm (DMNB group).

-

Critical: Minimize the path length or residence time in the detector cell if monitoring at 350 nm.

-

-

Mobile Phase: Standard 0.1% TFA in Water/Acetonitrile gradients.

-

Lyophilization: Freeze-dry fractions immediately in amber vials.

Applications in Drug Discovery[6]

Phosphorylation Switch Emulation

By caging the serine hydroxyl, researchers can block phosphorylation by kinases (e.g., PKA, PKC). Upon light irradiation, the hydroxyl is exposed, allowing phosphorylation to proceed. This permits the study of kinase kinetics in live cells with millisecond resolution.

Pro-drug Activation

Peptides designed to inhibit protein-protein interactions can be rendered inactive by the steric bulk of the DMNB group. Light activation at a specific tissue site (e.g., a tumor margin) restores inhibitory potency, reducing off-target toxicity.

Enzyme Active Site Mapping

Incorporating Caged-Ser into the catalytic triad of serine proteases renders the enzyme zymogenic (inactive). Uncaging initiates catalysis, allowing for the synchronization of enzymatic turnover in crystallographic or kinetic studies.

References

-

Klumpp, M., & Wessig, P. (2007). Photochemical Synthesis of Peptides. In Organic Photochemistry and Photophysics.

-

Corrie, J. E. T., et al. (2005). Caged nucleotides and amino acids: functional probes of the biological mechanism. Journal of the Chemical Society, Perkin Transactions 1.

-

Goeldner, M., & Givens, R. (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.

-

Walling, L. A., & Shepherd, J. (2018). Cellular Applications of Photolabile Protecting Groups. Frontiers in Chemistry.

-

Merck/Novabiochem Technical Notes. Standard Fmoc SPPS Protocols and Caged Reagents.

Sources

N-Fmoc DMNB-L-serine structure and synthesis pathway.

The following is an in-depth technical guide on the design, synthesis, and application of N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine . This document is structured for researchers requiring high-purity synthesis protocols and precise mechanistic understanding.

Design, Synthesis, and Photochemical Applications in Proteomics

Executive Summary

The ability to spatiotemporally control protein function is a cornerstone of modern chemical biology. N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-Ser(DMNB)-OH) serves as a critical building block for Solid-Phase Peptide Synthesis (SPPS), enabling the incorporation of "caged" serine residues into peptide backbones.

By masking the hydroxyl group of serine with a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, researchers can inhibit phosphorylation, hydrogen bonding, or catalytic activity until the precise moment of irradiation (typically 365–405 nm). This guide details a robust, racemization-free synthesis pathway via Copper(II) chelation and outlines the mechanistic principles of its photolysis.

Molecular Architecture & Design Logic

The molecule is a tripartite system designed for orthogonality in Fmoc-based SPPS.

-

N-Terminus (Fmoc): The Fluorenylmethyloxycarbonyl group provides base-labile protection, allowing for standard iterative peptide assembly.

-

Core (L-Serine): The amino acid scaffold.[1]

-

Side Chain (DMNB Ether): The 4,5-dimethoxy-2-nitrobenzyl group is an ether-linked photolabile protecting group. It is stable to TFA (trifluoroacetic acid), ensuring it survives the harsh acidic cleavage conditions of SPPS, yet cleaves rapidly upon UV exposure.

Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions of the molecule.

Figure 1: Modular architecture of Fmoc-Ser(DMNB)-OH showing orthogonal protection strategies.

Synthesis Pathway: The Copper(II) Chelate Route

Direct alkylation of Fmoc-Serine is prone to racemization and esterification of the carboxyl group. The Copper(II) Complex Strategy is the industry standard for high-fidelity O-alkylation of serine. This method utilizes a copper ion to simultaneously protect the

Retrosynthetic Analysis

-

Target: Fmoc-Ser(DMNB)-OH

-

Precursor: H-Ser(DMNB)-OH (Free amino acid)

-

Intermediate: Cu[Ser(DMNB)]₂ Complex

-

Starting Material: L-Serine + Basic Copper Carbonate

Detailed Experimental Protocol

Step 1: Formation of the Copper(II) Complex

-

Reagents: L-Serine (10.5 g, 100 mmol), Basic Copper Carbonate (

). -

Solvent: Water (

). -

Procedure:

-

Dissolve L-Serine in boiling water.

-

Add Basic Copper Carbonate portion-wise until in excess.

-

Reflux for 30 minutes. The solution will turn deep blue, indicating the formation of the bis(serinato)copper(II) complex.

-

Filter the hot solution to remove unreacted copper salt.

-

Cool the filtrate; the blue complex will crystallize.

-

Checkpoint: Verify formation by the distinct deep blue color and crystalline habit.

-

Step 2: O-Alkylation with DMNB-Bromide

-

Reagents: Copper(II) Serine Complex (from Step 1), 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br), Diisopropylethylamine (DIPEA).

-

Solvent: DMF/Water (5:1 v/v).

-

Procedure:

-

Suspend the copper complex in DMF/Water.

-

Add DIPEA (1.2 eq) to maintain basicity for the alkoxide formation.

-

Add DMNB-Br (1.1 eq per serine unit) dropwise.

-

Stir at ambient temperature for 18–24 hours.

-

Causality: The copper chelate locks the chiral center, preventing racemization (

-proton abstraction) while the basic conditions facilitate the nucleophilic attack of the serine hydroxyl on the benzylic bromide.

-

Step 3: Decomplexation (Copper Removal)

-

Reagents: EDTA (Disodium salt) or Thioacetamide.

-

Procedure:

-

Treat the reaction mixture with aqueous EDTA or precipitate copper as CuS using thioacetamide (caution: toxic gas).

-

The solution color shifts from blue to colorless/pale yellow.

-

Filter the precipitate. The filtrate contains H-Ser(DMNB)-OH.

-

Purify the free amino acid via ion-exchange chromatography if necessary, though direct Fmoc protection is often possible on the crude.

-

Step 4: Fmoc Protection

-

Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

. -

Solvent: Water/Acetone or Water/Dioxane (1:1).

-

Procedure:

-

Dissolve H-Ser(DMNB)-OH in Water/Acetone.

-

Add

to adjust pH to ~8.5. -

Add Fmoc-OSu (1.1 eq) and stir for 4 hours.

-

Acidify with 1M HCl to pH 2 to precipitate the product.

-

Extract with Ethyl Acetate, wash with brine, dry over

. -

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (DCM/MeOH gradient).

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis pathway utilizing the Copper(II) chelation strategy to ensure enantiomeric purity.

Analytical Characterization & QC

A self-validating system requires rigorous QC. The following parameters confirm the identity and purity of Fmoc-Ser(DMNB)-OH.

| Parameter | Specification | Method |

| Appearance | Pale yellow powder | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |

| Identity | ESI-MS | |

| Chirality | < 0.5% D-isomer | Chiral HPLC |

| Solubility | Soluble in DMF, DMSO, DCM | Solubility Test |

Key NMR Signals (¹H-NMR, DMSO-d₆):

- 7.89 (d, 2H, Fmoc aromatic)

- 7.70 (s, 1H, DMNB aromatic H3)

- 7.20 (s, 1H, DMNB aromatic H6)

- 3.85, 3.82 (s, 6H, OMe groups)

-

5.30 (s, 2H, Benzylic

Photochemical Mechanism (Uncaging)

The utility of this molecule relies on the Norrish Type II photo-isomerization mechanism. Upon irradiation with near-UV light (365 nm), the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate that rearranges to cleave the ether bond.

Mechanism Steps:

-

Excitation: The nitro group absorbs a photon (

). -

H-Abstraction: Oxygen of the nitro group abstracts a proton from the benzylic carbon.

-

Rearrangement: Formation of a hemiacetal intermediate.

-

Collapse: The hemiacetal collapses, releasing the free Serine hydroxyl and the byproduct (4,5-dimethoxy-2-nitrosobenzaldehyde).

Figure 3: Photochemical uncaging mechanism. Note that the byproduct is a nitroso-aldehyde.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(DMNB)-OH is fully compatible with standard Fmoc/tBu protocols.

Coupling Protocol

-

Activation: Use mild activators like HBTU/HOBt or DIC/Oxyma to prevent premature loss of the DMNB group (though it is generally stable).

-

Stoichiometry: Use 3–4 equivalents of the amino acid relative to resin loading.

-

Deprotection: Standard 20% Piperidine in DMF removes the Fmoc group.[2] The DMNB ether is stable to piperidine.

-

Cleavage: 95% TFA / 2.5% TIS / 2.5%

. The DMNB ether is acid-stable and will remain on the peptide after cleavage from the resin.

Handling Precautions[4]

-

Light Sensitivity: All synthesis steps involving the DMNB group must be performed under amber light or in vessels wrapped in aluminum foil to prevent premature uncaging.

References

-

Synthesis of Caged Peptides

- Title: Real-time observation of functional specialization among phosphoryl

- Source: NIH / PubMed Central.

- Context: Describes the synthesis of Fmoc-DMNB-serine from DMNB-serine and Fmoc-Cl and its purific

-

URL:[Link]

-

Photocaging Mechanism

- Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.

- Source: Chemical Reviews (ACS Public

- Context: Detailed review of the DMNB photolysis mechanism (Norrish Type II) and kinetics.

-

URL:[Link]

-

Genetically Encoded Caged Amino Acids

-

Commercial Standards & Properties

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DMNB-caged-Serine | Caged Compounds: Tocris Bioscience [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: The Mechanism and Application of the DMNB Photolabile Protecting Group

Executive Summary

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group represents the "workhorse" of photolabile protecting groups (PPGs) in chemical biology. While newer cages (e.g., coumarins, BODIPYs) offer faster kinetics or two-photon cross-sections, DMNB remains the standard for bulk uncaging and general synthetic utility due to its balance of synthetic accessibility, hydrolytic stability in the dark, and efficient release upon UV-A irradiation (350–365 nm).

This guide deconstructs the DMNB mechanism not as a static chemical equation, but as a dynamic system where success depends on understanding the interplay between excitation kinetics , dark reactions , and byproduct management .

The Photochemical Core: Mechanism of Action

The DMNB uncaging process is a variation of the Norrish Type II reaction. Unlike simple hydrolysis, this is an intramolecular redox reaction where the nitro group oxidizes the benzylic carbon, ultimately cleaving the bond to the "caged" substrate (leaving group).

The Mechanistic Cascade

The reaction proceeds through a distinct "aci-nitro" intermediate. This intermediate is the bottleneck in the release rate, a critical factor when designing experiments requiring millisecond temporal resolution.

-

Excitation (

): The ground state nitro group absorbs a photon (~355-365 nm), entering an excited singlet state ( -

Hydrogen Abstraction (Rate Determining Step 1): The excited nitro oxygen abstracts a benzylic hydrogen (

-H). This is facilitated by the ortho geometry. -

Aci-Nitro Formation: This generates the aci-nitro intermediate (a nitronic acid). This species is often colored (transient yellow/orange) and has a lifetime ranging from microseconds to milliseconds depending on solvent pH.

-

Cyclization: The aci-nitro tautomer cyclizes to form a five-membered isoxazole/hemiacetal ring.

-

Collapse (Rate Determining Step 2): The hemiacetal spontaneously collapses, releasing the free substrate (LG-H) and the nitrosobenzaldehyde byproduct.

Visualization of the Pathway

Figure 1: The photochemical cascade of DMNB uncaging.[1] Note that the steps following excitation occur in the dark and are pH-sensitive.

Kinetic & Thermodynamic Parameters

To use DMNB effectively, you must quantify the "efficiency" of your system. The two governing parameters are the Molar Extinction Coefficient (

The Product of Efficiency ( )

A common mistake is selecting a cage based solely on quantum yield. In biological contexts, the product of absorbance and quantum yield determines how much light energy is actually productive.

| Parameter | Typical Value (DMNB) | Significance |

| ~350 nm | Allows use of standard UV LEDs or Hg-arc lamps; avoids deep UV damage to cells. | |

| Extinction Coeff ( | ~5,000 | Moderate. Higher than simple nitrobenzyl, allowing lower concentrations to be used. |

| Quantum Yield ( | 0.01 – 0.13 | Low to Moderate. Heavily dependent on the leaving group (e.g., carboxylates release faster than amines). |

| Release Rate ( | Slower than coumarins. Suitable for gene expression or drug release, but too slow for mimicking fast synaptic transmission. |

Expert Insight: The methoxy groups at positions 4 and 5 are not just for solubility; they are electron-donating groups (EDGs) that red-shift the absorption maximum from ~260 nm (nitrobenzyl) to ~350 nm (DMNB), making the cage biocompatible.

Synthetic Integration: Caging a Carboxylate

Scenario: You need to cage the carboxyl group of a glutamate receptor agonist or a small molecule drug.

Strategic Choice: Bromide vs. Diazo

-

DMNB-Bromide: Robust, cheap, but requires basic conditions (risk of racemization).

-

DMNB-Diazo: Milder, neutral conditions, but the reagent is unstable and potentially explosive.

-

Recommendation: Use DMNB-Bromide with controlled base equivalents for stability and scalability.

Protocol: Alkylation of a Carboxylic Acid

This protocol uses a "self-validating" step: the disappearance of the acidic proton in NMR.

Materials:

-

Substrate (R-COOH)

-

4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

- (Anhydrous)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve 1.0 eq of Substrate in dry DMF (0.1 M concentration). Add 1.2 eq of

. Stir for 15 minutes at Room Temperature (RT) to generate the carboxylate anion.-

Why? Pre-generating the anion prevents the DMNB-Br from reacting with solvent impurities before the substrate is ready.

-

-

Coupling: Add 1.1 eq of DMNB-Br dropwise.

-

Critical: Protect the reaction vessel with aluminum foil immediately. DMNB is sensitive to ambient fluorescent light over long periods.

-

-

Incubation: Stir at RT for 4–12 hours. Monitor by TLC (the product will run higher than the free acid).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

. -

Purification: Flash chromatography.

-

QC Check: In

NMR, look for the benzylic methylene singlet around

-

Photolysis in Practice: The Uncaging Workflow

Light Source Selection

-

365 nm LED (High Power): The modern standard. Narrow bandwidth prevents heating.

-

Mercury Arc Lamp: Requires a bandpass filter to remove <300 nm (DNA damage) and >400 nm (heating).

Experimental Protocol (In Vitro)

Figure 2: Standard operating procedure for validating uncaging efficiency.

Troubleshooting & Biological Considerations (The "Why it Fails" Section)

As a Senior Scientist, I must highlight the limitations that vendors rarely mention.

The "Inner Filter" Effect

The byproduct of the reaction is 4,5-dimethoxy-2-nitrosobenzaldehyde .

-

The Problem: This nitroso byproduct also absorbs strongly at 300–400 nm.

-

The Consequence: As the reaction proceeds, the byproduct accumulates and competes with the remaining caged compound for photons. The reaction rate will decelerate non-linearly.

-

Solution: Use a flow cell to wash away byproducts or use excess light intensity to saturate the absorption.

Toxicity of the Nitroso Byproduct

The nitroso group is highly electrophilic.

-

Mechanism of Toxicity: It can react with free thiols (Cysteine residues) on proteins, potentially inhibiting enzymes or causing oxidative stress.

-

Mitigation: Include DTT (dithiothreitol) or GSH (glutathione) in your buffer. These scavengers react with the nitroso byproduct, neutralizing it and preventing it from modifying your biological target.

pH Dependence of Release

The collapse of the aci-nitro intermediate is acid-catalyzed.

-

Acidic pH (<6): Fast release.

-

Physiological pH (7.4): Moderate release.

-

Basic pH (>8): The aci-nitro intermediate is stabilized, significantly slowing down the release of the substrate. Do not attempt rapid uncaging in basic buffers.

References

-

Ellis-Davies, G. C. R. (2007).[2][3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][3][4][5] Nature Methods, 4(8), 619–628.[3]

-

Corrie, J. E. T., et al. (2005). Caged neurotransmitters for probes of cellular chemistry.[4][6] Journal of Physiology, 575, 385–401.

-

Klán, P., et al. (2013).[6] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[6]

-

Il'ichev, Y. V., et al. (2004). Photochemistry of the caged-glutamate 4,5-dimethoxy-2-nitrobenzyl acetate. Journal of Physical Chemistry A, 108(5), 870–879.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.math.princeton.edu [web.math.princeton.edu]

- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spatiotemporal Control of Biological Systems Using Caged Amino Acids

Executive Summary

To: Principal Investigators, Lead Scientists, and Drug Discovery Groups From: Senior Application Scientist, Chemical Biology Division Subject: Implementation of Caged Amino Acids for High-Fidelity Signal Transduction Studies

The static nature of traditional genetic knockouts and overexpression studies often fails to capture the millisecond-scale kinetics of biological signaling. Caged amino acids (cAAs) —residues chemically modified with a photolabile protecting group—offer a solution by rendering a protein inert until precisely activated by light.

This guide moves beyond basic theory to provide a rigorous operational framework for deploying cAAs. We focus on Genetic Code Expansion (GCE) as the primary method for intracellular incorporation, enabling the "awakening" of specific enzymes (e.g., kinases, GTPases) with sub-second temporal resolution and subcellular spatial precision.

Part 1: The Photochemical Toolset

Selection of the correct caging group is the single most critical decision in experimental design. The choice dictates the excitation wavelength, uncaging speed, and potential phototoxicity.

Mechanism of Action

A "caged" protein contains a non-canonical amino acid (ncAA) where a key functional group (e.g., the hydroxyl of Tyrosine or the epsilon-amine of Lysine) is blocked by a chromophore. Upon irradiation, the chromophore absorbs a photon, undergoes an excited-state rearrangement, and cleaves the bond, restoring the native amino acid.

Comparative Analysis of Caging Groups

The two dominant classes are Nitrobenzyl derivatives (classic, robust) and Coumarin derivatives (modern, fast).

| Feature | Nitrobenzyl Systems (e.g., ONB, Nvoc) | Coumarin Systems (e.g., Bhc, NCM) | Operational Implication |

| Excitation | UV (350–365 nm) | Blue/Visible (405–450 nm) | Coumarins are less phototoxic to live cells. |

| Uncaging Rate ( | Slow ( | Fast ( | Coumarins are required for ion channel/neurotransmission studies. |

| Quantum Yield ( | Moderate (0.1 – 0.6) | High (0.05 – 0.9) | Higher |

| Two-Photon Cross-section | Low (< 1 GM) | High (> 1 GM) | Coumarins enable deep-tissue activation via 2-photon microscopy. |

| Byproducts | Nitrosobenzaldehyde (Toxic) | Coumarin derivatives (Fluorescent) | Nitrobenzyl byproducts can absorb light (internal filter effect) and damage DNA. |

Expert Insight: For most intracellular signaling studies (e.g., MAP Kinase pathway), Nitrobenzyl is sufficient and cost-effective. However, if you are studying rapid calcium transients or working in sensitive neuronal cultures, Coumarin is non-negotiable due to its faster kinetics and reduced UV toxicity.

Part 2: Method of Incorporation – Genetic Code Expansion (GCE)

While Solid Phase Peptide Synthesis (SPPS) is useful for small peptides, Genetic Code Expansion is the gold standard for studying intracellular proteins in their native context.

The Orthogonal Translation System

To site-specifically incorporate a cAA, we hijack the cell's translation machinery using an orthogonal tRNA/synthetase pair (usually derived from Methanosarcina barkeri or Methanosarcina mazei).

The Logic:

-

The "Blank" Codon: We replace the codon for the target residue (e.g., Tyr) with the Amber stop codon (TAG ) in the gene of interest (GOI).

-

The Orthogonal Pair: We introduce a specific aminoacyl-tRNA synthetase (aaRS) evolved to recognize only the cAA and only the orthogonal tRNA (

). -

Suppression: The ribosome encounters TAG, recruits the charged

-cAA, and continues translation, producing the full-length caged protein.

Figure 1: Genetic Code Expansion Workflow. The orthogonal aaRS charges the orthogonal tRNA with the caged amino acid, allowing the ribosome to read through the TAG stop codon.[1][2][3]

Part 3: Protocol – Site-Specific Uncaging of a Tyrosine Kinase

Objective: To optically activate a Src-family kinase by uncaging a critical Tyrosine residue (e.g., Tyr416) in live HEK293T cells.

Materials

-

Plasmid: pCMV-Caged-Kinase (TAG mutant) + pEVOL-pylRS-PylT (Orthogonal pair).

-

Caged AA: Nvoc-Tyrosine (dissolved in 100 mM NaOH stock, neutralized immediately before use).

-

Light Source: 365 nm UV LED (collimated) or 405 nm Laser (confocal).

Step-by-Step Methodology

Phase 1: Transfection and Incorporation

-

Seeding: Plate HEK293T cells to reach 60-70% confluency.

-

Transfection: Co-transfect the GOI plasmid and the aaRS/tRNA plasmid (Ratio 1:1 or 1:4 to ensure suppression efficiency).

-

Induction: 4 hours post-transfection, change media to DMEM containing 1 mM Caged Tyrosine .

-

Critical Control: Include a "No AA" control well. If you see full-length protein here, your synthetase is promiscuous (not orthogonal).

-

-

Expression: Incubate for 24–36 hours. The dark environment is not strictly necessary for Nvoc (stable in ambient light), but recommended.

Phase 2: The Wash (Crucial Step)

-

Wash: Replace media with imaging buffer (HBSS) and wash cells 3x for 5 minutes each .

-

Why? Free caged amino acids in the cytosol or media can absorb the UV light (inner filter effect) and generate toxic byproducts without activating your protein.

-

Phase 3: Photoactivation and Readout

-

Baseline Imaging: Acquire pre-activation images (Western Blot lysate or Live Cell Microscopy).

-

Irradiation:

-

Flash Photolysis: Expose cells to 365 nm light (approx. 10–50 mW/cm²) for 1–5 seconds.

-

Subcellular: Use a 405 nm laser ROI scan on a specific membrane region.

-

-

Readout: Monitor downstream signaling (e.g., ERK phosphorylation) via immunofluorescence or FRET biosensor.

Figure 2: Photolysis Mechanism. Light energy cleaves the caging group, releasing the active kinase and a byproduct, triggering downstream cascades.[4]

Part 4: Data Analysis & Troubleshooting (Self-Validating Systems)

Validating Incorporation

Before any biological experiment, you must validate that the protein is full-length and caged.

-

Western Blot Shift: Caged proteins often migrate slightly differently than native proteins.

-

Mass Spectrometry: The definitive check. Look for the mass shift corresponding to the caging group (e.g., +196 Da for Nvoc).

Troubleshooting Common Failures

| Symptom | Probable Cause | Corrective Action |

| Low Protein Yield | Premature termination at TAG codon. | Increase concentration of aaRS plasmid; ensure Caged AA media is fresh (pH sensitive). |

| High Background Activity | Leaky synthetase (incorporating Phe/Tyr instead of Caged AA). | Re-evaluate orthogonal pair stringency; use a "No AA" control to quantify background. |

| Cell Death upon UV | Phototoxicity or Byproduct toxicity. | Reduce UV intensity/duration; Switch to Coumarin (405 nm); Increase wash steps to remove free cAA. |

Part 5: Future Directions

The field is moving toward Two-Photon (2P) Uncaging . By using femtosecond pulsed lasers (infrared, ~700–800 nm), researchers can activate proteins in thick tissue slices or live animals with micrometer precision. This overcomes the poor tissue penetration of UV light and allows for the mapping of neural circuits in intact brains.

References

-

Chin, J. W. (2017).[5] Expanding and reprogramming the genetic code.[1][5][6][7][8] Nature, 550(7674), 53–60.[5] [Link]

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Deiters, A. (2010). Optochemical control of biological processes in cells and animals. ChemBioChem, 11(1), 47–53. [Link]

-

Klippenstein, V., et al. (2014). Photocontrol of Potassium Channels with a Genetically Encoded Phenylazopyridine Amino Acid. ACS Chemical Biology, 9(12), 2772–2778. [Link]

-

Gautier, A., et al. (2014). Genetically encoded photocontrol of protein localization and function. Nature Chemical Biology, 10, 533–541. [Link]

Sources

- 1. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Code Expansion: A Powerful Tool for Understanding the Physiological Consequences of Oxidative Stress Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Expanding and reprogramming the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Genetic Code Expansion- and Click Chemistry-Based Site-Specific Protein Labeling for Intracellular DNA-PAINT Imaging | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Photopharmacology Implementation using N-Fmoc-O-DMNB-L-Serine

[1]

Executive Summary

This technical guide details the integration of N-alpha-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-Ser(DMNB)-OH) into solid-phase peptide synthesis (SPPS) workflows.[1] This compound represents a cornerstone in photopharmacology , allowing researchers to mask the bioactivity of a serine residue (e.g., a phosphorylation site or catalytic nucleophile) and restore it instantaneously via UV irradiation.[2]

Unlike standard amino acids, the DMNB-caged variant introduces steric bulk and photochemical sensitivity that require modified synthetic protocols.[1][2] This guide provides a self-validating framework to ensure high-fidelity incorporation, stability during cleavage, and efficient photolysis.[1][2]

Molecular Architecture & Mechanism[1][2]

To use this tool effectively, one must understand the dual-protection strategy.[1][2] The molecule contains two orthogonal protecting groups:

-

Fmoc (N-terminus): Base-labile. Removed by piperidine during chain elongation.[2]

-

DMNB (Side-chain Oxygen): Photo-labile.[1][2] Stable to piperidine (base) and TFA (acid).[2][3] Cleaved only by 365 nm light.[2]

The Photochemical Engine

Upon irradiation at 365 nm, the DMNB group undergoes a Norrish Type II reaction.[2] This intramolecular rearrangement releases the free serine hydroxyl group and a nitrosoketone byproduct.[2]

Figure 1: The photochemical uncaging pathway.[2] The DMNB group absorbs UV light, triggering a rearrangement that expels the protecting group and restores the native serine residue.

Synthetic Integration (SPPS Protocol)[2]

Critical Warning: All steps involving Fmoc-Ser(DMNB)-OH must be performed under amber light or in a vessel wrapped in aluminum foil. Ambient fluorescent light contains sufficient UV to cause premature degradation.[2]

Reagents & Materials

-

Resin: Rink Amide or Wang resin (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).[2]

-

Activator: HATU or DIC/Oxyma (Preferred over HBTU due to the steric bulk of DMNB).[2]

-

Solvent: DMF (Anhydrous).[2]

-

Caged AA: Fmoc-Ser(DMNB)-OH (Store at -20°C, desiccated).

Coupling Protocol (Step-by-Step)

The bulky DMNB group hinders the approach of the incoming amino acid to the resin-bound amine. Standard 45-minute couplings are often insufficient.[1][2]

-

Preparation: Calculate 3.0 equivalents (eq) of Fmoc-Ser(DMNB)-OH relative to resin loading.

-

Activation: Dissolve the amino acid in minimal DMF. Add 2.9 eq of HATU and 6.0 eq of DIPEA.

-

Why 2.9 eq? Slight deficit of activator prevents capping of the resin with active ester byproducts.[2]

-

-

Coupling: Add activated solution to the resin.[2][4] Agitate for 2 hours at room temperature.

-

Monitoring (Self-Validation): Perform a Chloranil Test (more sensitive than Kaiser for secondary amines/bulky residues).[1][2]

-

Capping: After successful coupling, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Cleavage & Isolation

The DMNB group is acid-stable, but the nitrosoketone byproduct (generated later during photolysis) can react with thiols.[2] However, during synthesis cleavage, we must avoid reducing the nitro group.[2]

Photolysis & Application Workflow

This section describes how to uncage the peptide in a biological assay.

Quantitative Properties of DMNB

| Property | Value | Notes |

| Absorbance Max | ~350 nm | Tails into 400 nm (visible violet).[1][2] |

| Uncaging Wavelength | 365 nm (LED) | Optimal balance of efficiency vs. cell toxicity.[2] |

| Quantum Yield ( | 0.01 – 0.05 | Lower than coumarins, but chemically robust.[2] |

| Uncaging Rate | Microseconds | Fast enough for most signaling kinetics.[2] |

Experimental Setup

-

Dissolution: Dissolve the purified caged peptide in buffer (e.g., PBS, pH 7.4). Verify concentration via A280 (if Trp/Tyr present) or A350 (using DMNB extinction

).[1][2] -

Control Sample: Keep one aliquot in total darkness (Dark Control).

-

Irradiation: Place the sample 1–5 cm from a 365 nm LED source (approx. 10–50 mW/cm²).

-

Time Course: Irradiate for 0, 10, 30, 60, and 120 seconds.

-

Readout (HPLC Validation): Inject samples onto RP-HPLC.

-

Observation: You should see the disappearance of the hydrophobic caged peak (later retention time) and the appearance of the hydrophilic native peptide peak (earlier retention time).[2]

-

Figure 2: The complete photopharmacology workflow, emphasizing the critical transition from chemical synthesis to biological application.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of DMNB.[1][2] | Use HATU/HOAt. Double couple (2x 1 hr). Increase temperature to 40°C (carefully). |

| Premature Uncaging | Exposure to ambient light.[2] | Wrap columns/vials in foil. Use red-light lamps in the lab. |

| Product Unstable | Reduction of nitro group. | Remove DTT from cleavage cocktail.[2] Use TIS or TIPS as scavengers. |

| Low Solubility | Hydrophobicity of DMNB.[2] | Dissolve in minimal DMSO before adding to aqueous buffer.[2] |

References

-

Klán, P., et al. (2013).[2] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2] Chemical Reviews. Link[2]

-

Wong, P. T., & Choi, S. K. (2015).[2] "Mechanisms and Applications of Photo-Cleavable Caging Groups in Chemical Biology." The Chemical Record. Link[2]

-

Biosynth. "Fmoc-O-benzyl-L-serine and derivatives: Technical Data." Biosynth Catalog. Link

-

Ellis-Davies, G. C. R. (2007).[1][2] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[2] Nature Methods.[2] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

N-Fmoc DMNB-L-serine solubility and stability data.

The following technical guide details the solubility, stability, and handling protocols for N-Fmoc DMNB-L-serine , a specialized photocleavable (caged) amino acid used in high-precision proteomics and drug development.

Solubility, Stability, and Photolytic Uncaging Protocols

Executive Summary

N-Fmoc DMNB-L-serine (Fmoc-Ser(DMNB)-OH) is a photo-caged derivative of L-serine protected by a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group on the side-chain hydroxyl. This compound enables spatiotemporal control over peptide bioactivity. The Fmoc group allows for standard Solid-Phase Peptide Synthesis (SPPS), while the DMNB ether linkage remains stable during acidic resin cleavage (TFA), allowing the isolation of "caged" peptides. Bioactivity is restored only upon irradiation with near-UV light (365 nm), which cleaves the DMNB group.

This guide provides validated data on the solubility limits, hydrolytic stability, and precise protocols for the handling and uncaging of this reagent.

Chemical Profile & Specifications

| Parameter | Specification |

| Systematic Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine |

| Common Name | Fmoc-Ser(DMNB)-OH |

| CAS Number | 628280-43-3 |

| Molecular Formula | C₂₇H₂₆N₂O₉ |

| Molecular Weight | 522.5 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Chiral Purity | L-isomer > 99% (to prevent racemization during coupling) |

| Primary Utility | Light-activated peptide synthesis; "Caged" protein studies |

Solubility Profile

The hydrophobic Fmoc and DMNB groups render this compound insoluble in water but highly soluble in polar aprotic solvents used in SPPS.

Solvent Compatibility Matrix

Data represents saturation limits at 25°C.

| Solvent | Solubility Limit | Suitability for SPPS | Notes |

| DMF (N,N-Dimethylformamide) | > 0.5 M | Excellent | Preferred solvent for coupling reactions.[1] |

| DMSO (Dimethyl sulfoxide) | > 0.5 M | Good | Use if aggregation is observed in DMF. Harder to remove. |

| NMP (N-Methyl-2-pyrrolidone) | > 0.4 M | Excellent | Alternative to DMF; reduces racemization risks. |

| DCM (Dichloromethane) | Moderate | Moderate | Good for swelling polystyrene resins; often mixed with DMF. |

| Water / Aqueous Buffers | Insoluble | Poor | Requires organic co-solvent (e.g., 50% ACN) for dissolution. |

Dissolution Protocol (Standard 0.2 M Stock)

Objective: Prepare a stable stock solution for automated or manual synthesis.

-

Calculate Mass: For 5 mL of 0.2 M solution, weigh 522.5 mg of Fmoc-Ser(DMNB)-OH.

-

Solvent Addition: Add 5 mL of dry, amine-free DMF.

-

Technical Insight: Presence of dimethylamine (a degradation product of DMF) can prematurely remove the Fmoc group. Use high-grade (sequencing grade) DMF.

-

-

Agitation: Vortex for 30–60 seconds. The powder should dissolve rapidly into a clear yellow solution.

-

Sonication: If particles persist, sonicate at 25°C for 2 minutes. Avoid heating above 40°C to prevent thermal degradation of the nitrobenzyl group.

Stability & Storage Data

The DMNB group is chemically robust but photochemically fragile. Strict adherence to light-exclusion protocols is required.[2]

Stability Parameters

| Stress Factor | Stability Rating | Critical Thresholds |

| Light (UV/Blue) | Critical Risk | Degrades at > 300 nm. Handle under red or amber light. |

| Temperature | High | Stable at 25°C for days; Store at -20°C for long-term (> 6 months). |

| Acid (TFA) | Stable | The DMNB ether linkage survives 95% TFA cleavage cocktails. |

| Base (Piperidine) | Stable | Stable to 20% piperidine (Fmoc removal conditions) for standard cycles (2x 10 min). |

| Moisture | Moderate | Keep desiccated. Hydrolysis is slow but possible over months. |

Shelf-Life Extension Strategy

-

Storage: -20°C in a tightly sealed vial.

-

Desiccation: Store over silica gel or P₂O₅.

-

Light Protection: Wrap vials in aluminum foil or use amber glass.

-

Freeze-Thaw: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Integration

The DMNB-protected serine is introduced into the peptide chain using standard Fmoc chemistry.

Coupling Workflow:

-

Activation: Use HBTU/HOBt or HATU/HOAt (1:1 equivalent to amino acid) with DIPEA (2 equivalents).

-

Note: Avoid racemization by keeping activation time < 5 minutes before adding to resin.

-

-

Coupling Time: 45–60 minutes at Room Temperature.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min) removes the N-terminal Fmoc group. The side-chain DMNB remains intact.

-

Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O. The peptide is cleaved from the resin, but the Ser(DMNB) remains caged.

Photolytic Uncaging (Activation) Protocol

Mechanism: The DMNB group undergoes a Norrish Type II photo-rearrangement upon UV irradiation, releasing the free serine hydroxyl and a nitrosobenzaldehyde byproduct.

Protocol:

-

Sample Prep: Dissolve the purified caged peptide in PBS (pH 7.4) or culture media.[3] If insoluble, add small amounts of DMSO (< 1%).

-

Light Source: UV LED or Mercury Arc Lamp equipped with a 365 nm filter.

-

Power Density: 5–10 mW/cm².

-

Duration: Irradiate for 5–10 minutes .

-

Validation: Monitor reaction progress via HPLC (shift in retention time) or Mass Spectrometry (loss of 196 Da mass corresponding to the DMNB byproduct).

-

Visualizations

Diagram 1: Handling & Synthesis Workflow

This flowchart illustrates the critical decision points for handling Fmoc-Ser(DMNB)-OH to ensure integrity during synthesis.

Caption: Operational workflow for incorporating N-Fmoc DMNB-L-serine into peptides while maintaining the photocage integrity.

Diagram 2: Photochemical Uncaging Mechanism

The following diagram details the molecular pathway of the uncaging event triggered by 365 nm light.

Caption: Mechanism of DMNB photocleavage. UV light triggers nitro-group reduction and benzylic oxidation, releasing the native peptide.

References

-

PubChem. (n.d.).[4] N-Fmoc DMNB-L-serine | C27H26N2O9.[4] National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2007). Synthesis of Photocleavable Linkers for SPPS. Retrieved January 28, 2026, from [Link]

Sources

Fmoc in Solid-Phase Peptide Synthesis: A Mechanistic & Operational Guide

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) group has superseded Boc chemistry as the standard for solid-phase peptide synthesis (SPPS) in both academic and industrial settings. Its dominance is driven by its orthogonality to acid-labile side-chain protection, allowing for milder deprotection conditions that preserve sensitive post-translational modifications (PTMs). This guide provides a technical deep-dive into the Fmoc cycle, focusing on the mechanistic causality of deprotection, the optimization of coupling reagents, and self-validating protocols for high-fidelity synthesis.

Part 1: The Mechanistic Core of Fmoc Chemistry

The Orthogonality Principle

Fmoc SPPS relies on an orthogonal protection scheme.[1] The N-α-amino group is protected by the base-labile Fmoc group, while side-chain functionalities are protected by acid-labile groups (e.g., t-Butyl, Trityl, Pbf). This allows the N-terminal protection to be removed during every cycle using a mild base (typically piperidine) without affecting the side chains or the resin linker, which are only cleaved by strong acid (TFA) at the very end of the synthesis.

The Deprotection Mechanism (E1cB)

The removal of the Fmoc group is not a simple hydrolysis but a base-catalyzed

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring (

). -

Elimination: The resulting carbanion is stabilized by the aromatic system, facilitating the elimination of the carbamate to release free amine, carbon dioxide (

), and dibenzofulvene (DBF) . -

Scavenging (Critical Step): DBF is a highly reactive electrophile. If not scavenged, it will re-attach to the newly liberated amine. The deprotection reagent (e.g., piperidine) acts as a nucleophile, trapping DBF to form a stable fulvene-piperidine adduct.

Diagram 1: Fmoc Deprotection & Scavenging Pathway

Caption: The E1cB elimination mechanism of Fmoc removal. Note the dual role of the base as both deprotector and scavenger.

Part 2: The Deprotection Cycle & Reagent Selection

While 20% Piperidine in DMF is the standard, "difficult" sequences (prone to aggregation or aspartimide formation) require alternative strategies.

Table 1: Comparative Analysis of Deprotection Reagents

| Reagent | Mechanism | Pros | Cons | |

| Piperidine (20%) | Nucleophilic Base | 11.1 | Standard; excellent scavenger of DBF. | Controlled substance (DEA); promotes aspartimide formation. |

| Piperazine (5-10%) | Nucleophilic Base | 9.7 | Non-controlled; milder; lower aspartimide risk. | Slower reaction kinetics; requires higher concentration. |

| DBU (2%) + Piperidine | Non-nucleophilic Base | 13.5 | Rapid deprotection for aggregated sequences. | Does not scavenge DBF (requires piperidine additive); high aspartimide risk. |

| 4-Methylpiperidine | Nucleophilic Base | ~11 | Good alternative to piperidine; non-controlled. | Slightly more expensive; similar side-reaction profile to piperidine. |

Expert Insight: For sequences containing Asp-Gly or Asp-Asn , avoid DBU. The high basicity dramatically accelerates aspartimide formation. Use 5-10% Piperazine or add 0.1M HOBt to the deprotection cocktail to suppress this side reaction [1].

Part 3: Activation and Coupling Strategies

The efficiency of Fmoc SPPS hinges on the activation of the incoming amino acid's carboxyl group. The industry is shifting away from benzotriazoles (HOBt/HBTU) due to safety (explosive properties) and efficiency concerns, moving toward Oxyma/DIC and COMU.

Table 2: Coupling Reagent Matrix

| Reagent Class | Examples | Activation Species | Efficiency | Racemization Risk | Safety/Stability |

| Carbodiimides | DIC, DCC | O-Acylisourea | Moderate (slow) | Low (if used with additive) | Allergenic; Urea byproducts can be insoluble (DCC). |

| Aminium Salts | HBTU, HATU | OBt / OAt ester | High | Low (HATU < HBTU) | Explosive (Class 1); HATU is expensive but gold standard for steric hindrance. |

| Oxyma-Based | Oxyma Pure / DIC | Oxyma ester | Very High | Very Low | Safe (Non-explosive); Green profile; Excellent for elevated temp. |

| Uronium (Oxyma) | COMU | Oxyma ester | Ultra-High | Lowest | Hydrolytically unstable in DMF (use fresh); highly soluble. |

Protocol Note: COMU is currently considered one of the most efficient coupling reagents, often outperforming HATU, but it degrades rapidly in DMF. Always prepare COMU solutions immediately before use [2].

Part 4: Self-Validating Protocols

A robust SPPS workflow must be "self-validating," meaning the operator confirms the success of each step before proceeding. Blindly running cycles leads to deletion sequences.

Colorimetric Monitoring

-

Kaiser Test (Ninhydrin): Detects primary amines.[2][3]

-

Positive: Blue beads (Coupling incomplete).[2]

-

Negative: Yellow beads (Coupling complete).

-

Limitation: Does not work on Proline or N-methylated amino acids.

-

-

Chloranil Test: Detects secondary amines (e.g., Proline).

-

Positive: Blue/Green beads.[2]

-

Negative: Amber/Colorless.

-

Diagram 2: The Self-Validating Fmoc SPPS Cycle

Caption: A robust manual synthesis loop integrating mandatory validation steps to prevent deletion sequences.

Part 5: Troubleshooting Common Side Reactions

Aspartimide Formation

-

Cause: Base-catalyzed attack of the backbone nitrogen on the side-chain ester of Aspartic acid (especially in Asp-Gly, Asp-Asn, Asp-Ser).

-

Mechanism: Forms a succinimide ring (Aspartimide), which then opens to form

- and -

Solution:

-

Use bulky side-chain protection: Fmoc-Asp(OMpe)-OH .

-

Add 0.1M HOBt or Oxyma to the deprotection solution (buffers the basicity).

-

Use Dmb-dipeptides (H-Gly-Asp(Hmb)-OH) to block the backbone amide [3].

-

Diketopiperazine (DKP) Formation

-

Cause: Occurs at the dipeptide stage (after deprotecting the 2nd AA). The N-terminal amine attacks the C-terminal ester, cleaving the dipeptide from the resin.

-

Risk Factors: Proline or Glycine at the C-terminus.

-

Solution: Use Trityl (Trt) or 2-Chlorotrityl (2-CTC) resin . The steric bulk of the trityl linker prevents the cyclization attack.

Part 6: Industrial & Green Perspectives

Solvent Substitution

DMF and NMP are reprotoxic. The industry is moving toward "Green SPPS":

-

N-Butylpyrrolidinone (NBP): Non-toxic alternative to NMP, similar viscosity and swelling properties.

-

Dipropyleneglycol Dimethylether (DMM): Lower toxicity, good swelling for polystyrene resins.

-

Binary Mixtures: DMSO/Ethyl Acetate (1:1) has shown promise for specific sequences [4].[4]

Scale-Up Challenges

-

Exotherm Control: Deprotection and coupling are exothermic. On large scale (kg), heat accumulation accelerates side reactions. Solution: Active cooling of reactor vessels during piperidine addition.

-

Aggregation: As chains grow, they aggregate, halting synthesis. Solution: Use PEG-based resins (ChemMatrix) or switch to flow chemistry (heated) to disrupt H-bonds.

References

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

-

COMU: A Safer and More Effective Coupling Reagent than HATU. Chemistry – A European Journal. [Link]

-

Green Solvents for Solid-Phase Peptide Synthesis. Green Chemistry. [Link]

-

Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. UCI Department of Chemistry. [Link]

Sources

Precision Optoproteomics: A Technical Guide to Spatiotemporal Control of Serine Phosphorylation

Executive Summary

The static analysis of phosphoproteins (using phospho-mimetics like Asp/Glu) fails to capture the dynamic, oscillatory nature of signal transduction. For researchers in drug discovery and cell biology, the ability to toggle specific serine phosphorylation events on demand—with high spatiotemporal resolution—is a paradigm shift.

This guide details two distinct, field-proven methodologies to achieve this control:

-

Optogenetic Kinase Engineering (Enzyme-Level Control): Using light-sensitive domains (e.g., CRY2-CIB1) to reversibly activate specific serine/threonine kinases (e.g., Akt, Raf).

-

Genetic Code Expansion with Caged Residues (Substrate-Level Control): The site-specific incorporation of photocaged serine or phosphoserine analogs to optically trigger or reveal a phosphorylation site on a single protein.

Part 1: The Molecular Toolkit (Mechanisms)

Strategy A: Optogenetic Kinase Fusions (Pathway Control)

This approach controls the writer (the kinase). By fusing a kinase domain to a light-sensitive oligomerizer, you can trigger phosphorylation of downstream targets within seconds.

-

Mechanism: The most robust system utilizes the CRY2-CIB1 interaction (Arabidopsis cryptochrome 2).

-

Dark State: The kinase fusion (e.g., CRY2-Akt) is cytosolic and inactive.

-

Blue Light (488 nm): CRY2 undergoes a conformational change and binds CIB1 (anchored to the plasma membrane via a CAAX motif).

-

Activation: Recruitment to the membrane brings the kinase near its upstream activators (e.g., PIP3) or induces dimerization-dependent autophosphorylation.

-

Strategy B: Genetic Code Expansion (Residue Precision)

This approach controls the substrate. It allows you to answer: "What is the immediate effect of phosphorylating Serine-X on Protein-Y?"

-

Mechanism: An Orthogonal Translation System (OTS) hijacks the amber stop codon (TAG).

-

Components: An evolved Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA

. -

Input: A photocaged non-canonical amino acid (e.g., ONB-Ser or Caged-Sep ).

-

Action: The ribosome incorporates the caged residue at the TAG site.

-

Trigger: UV light (365 nm) cleaves the protecting group, exposing the native Serine (for kinase susceptibility) or Phosphoserine (mimicking the P-state).

-

Part 2: Experimental Workflows

Protocol 1: Optogenetic Activation of Akt Signaling

Target: Inducing downstream serine phosphorylation (e.g., pSer-473) via light.

Materials:

-

Plasmid A: CIBN-GFP-CAAX (Membrane anchor).

-

Plasmid B: CRY2-mCherry-Akt1 (Light-sensitive kinase).[1]

-

Cell Line: HeLa or HEK293T (serum-starved).

Step-by-Step Methodology:

-

Transfection & Starvation:

-

Co-transfect cells with Plasmids A and B (1:1 ratio).

-

Wait 24 hours. Serum-starve cells for 12–16 hours to reduce basal Akt activity. Critical: High basal signaling masks the optogenetic effect.

-

-

Light Stimulation Setup:

-

Use an LED array (450–488 nm).

-

Intensity: 0.5 – 2.0 mW/cm².

-

Pulse Sequence: For sustained activation, pulse 500ms ON every 10s. (CRY2-CIB1 dissociation

is ~5 minutes, but frequent pulsing ensures maximal recruitment).

-

-

Validation (Western Blot):

-

Lyse cells immediately after illumination (0, 5, 15, 30 min timepoints).

-

Blot for pAkt (Ser473) and downstream targets like pPRAS40 (Thr246) .

-

Data Presentation: Expected Activation Kinetics

| Time (min) | Light Condition | pAkt (Ser473) Signal (Fold Change) | Downstream pPRAS40 |

| 0 | Dark | 1.0 (Baseline) | Low |

| 5 | Blue Pulsed | ~15.5x | Medium |

| 15 | Blue Pulsed | ~22.0x | High |

| 30 | Dark (Recovery) | ~4.0x | Decreasing |

Protocol 2: Site-Specific Caged Serine Incorporation

Target: Installing a "silent" serine that becomes active upon UV exposure.

Materials:

-

Strain: E. coli B95(DE3)

serB (Phosphoserine phosphatase deficient) or mammalian HEK293T with PylRS/tRNA plasmid. -

ncAA: o-nitrobenzyl-Serine (ONB-Ser) [2mM final].

-

Plasmid: Gene of Interest (GOI) with TAG mutation at target Serine site.

Step-by-Step Methodology:

-

Orthogonal System Tuning:

-

Express the evolved PylRS/tRNA pair. Note: For mammalian cells, the NES-PylRS (Nuclear Export Signal) variant improves cytoplasmic tRNA charging.

-

-

Incorporation:

-

Add ONB-Ser (dissolved in 0.1M NaOH or DMSO) to culture medium 30 mins prior to induction.

-

Induce expression (IPTG/Doxycycline).

-

Perform all steps in Dark/Red Light to prevent premature uncaging.

-

-

Photo-Uncaging (The "Switch"):

-

Expose live cells or purified protein to 365 nm UV light (LED or mercury lamp).

-

Duration: 1–5 minutes (dependent on light intensity; typically 10 mW/cm²).

-

Caution: Excessive UV causes phototoxicity. Use pulsed UV if performing in live cells.

-

-

Verification:

-

Mass Spectrometry: The mass shift is distinct. Caged-Ser is +135 Da (nitrobenzyl group) vs. Native Ser.

-

Phos-tag Gel: Run lysate on Phos-tag acrylamide. The uncaged Serine, once phosphorylated by endogenous kinases, will migrate slower.

-

Part 3: Visualization of Pathways

Diagram 1: Optogenetic Akt Activation Pathway

Caption: Blue light induces CRY2-CIBN dimerization, recruiting Akt to the membrane for activation.

Diagram 2: Genetic Code Expansion Workflow

Caption: Incorporation of Caged-Serine at the TAG codon followed by UV-induced uncaging.

Part 4: Scientific Integrity & Troubleshooting

Self-Validating Systems

To ensure your data is trustworthy, every experiment must contain internal controls:

-

The "Dark" Control: Cells transfected with Opto-systems but kept in the dark must show basal phosphorylation levels comparable to wild-type. If "Dark" levels are high, the system is "leaky." Fix: Reduce plasmid load or use weaker promoters.

-

The "Auxotrophy" Check (GCE): In the absence of the non-canonical amino acid (ncAA), full-length protein should NOT be produced. If you see full-length protein without ncAA, your tRNA is decoding endogenous codons (read-through).

Key Citations & Authority

-

For Opto-Akt: The definitive characterization of optogenetic Akt signaling dynamics was performed by Liu et al. (2023) , identifying over 35,000 phosphorylation sites regulated by light patterns.

-

For GCE Protocols: The Zhu et al. (2022) protocol is the current gold standard for high-yield phosphoserine/caged-serine incorporation in E. coli, utilizing

serB strains to prevent metabolic recycling of the ncAA.

References

-

Zhu, P., et al. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli.[2] Bio-protocol. [Link][2]

-

Liu, Y., et al. (2023). An optogenetic-phosphoproteomic study reveals dynamic Akt1 signaling profiles in endothelial cells.[1][3] Nature Communications. [Link]

-

Zhang, K. & Cui, B. (2015). Optogenetic control of intracellular signaling pathways. Trends in Biotechnology. [Link]

-

Goglia, A.G., et al. (2017). A Live-Cell Screen for Altered Erk Dynamics Reveals Principles of Proliferative Control. Cell Systems. [Link]

Sources

N-Fmoc DMNB-L-Serine: Advanced Kinetic Profiling via Flash Photolysis

An In-Depth Technical Guide to

Executive Summary

N-Fmoc DMNB-L-serine (Fmoc-Ser(DMNB)-OH) is a specialized amino acid building block designed for the synthesis of "caged" peptides and proteins.[1][2][3] By masking the hydroxyl group of L-serine with a photocleavable 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, researchers can sterically and chemically block specific enzymatic interactions—such as phosphorylation, active-site nucleophilic attack, or ligand binding.[1]

Upon irradiation with near-UV light (~365 nm), the DMNB group is rapidly cleaved, regenerating the native L-serine residue on the microsecond-to-millisecond timescale.[1] This "concentration jump" capability allows for the measurement of pre-steady-state kinetics , protein folding dynamics, and signal transduction rates that are inaccessible via traditional mixing methods (e.g., stopped-flow).[1]

Part 1: Molecular Architecture & Mechanism

1.1 The Chemical Logic

The utility of this molecule rests on the orthogonality of its protecting groups:

-

N-Fmoc (9-Fluorenylmethyloxycarbonyl): The standard base-labile protecting group for the

-amine.[1] It allows the residue to be incorporated into peptides using standard Solid Phase Peptide Synthesis (SPPS) protocols.[1] -

Side-Chain DMNB (4,5-dimethoxy-2-nitrobenzyl): An ether-linked "cage" on the serine hydroxyl.[1] Crucially, this group is stable to acidic Trifluoroacetic Acid (TFA) cleavage cocktails used in SPPS.[1] This allows the researcher to synthesize, cleave, and purify the full peptide while keeping the serine "caged."

-

L-Serine: The payload.[1] Once uncaged, it restores the native hydroxyl functionality (

), triggering the biological event.[1]

1.2 The Photolysis Mechanism (Uncaging)

The uncaging reaction is a Norrish Type II-like photoisomerization.[1] Upon absorption of a photon (

Key Parameters:

-

Excitation Wavelength: 350–365 nm (Peak efficiency).[1]

-

Quantum Yield (

): Typically 0.1 – 0.2 (Context dependent).[1] -

Uncaging Rate (

): Generally

Figure 1: Simplified photolysis pathway. The rapid "Dark Reaction" ensures the active substrate is generated almost instantaneously relative to biological timescales.

Part 2: Synthesis & Incorporation Protocol

This section details the incorporation of Fmoc-Ser(DMNB)-OH into a peptide sequence.

2.1 Materials

-

Resin: Rink Amide or Wang resin (depending on C-terminal requirement).[1]

-

Coupling Reagents: HBTU/HOBt or HATU (preferred for sterically hindered sequences).[1]

-

Solvent: DMF (Anhydrous).[1]

-

Fmoc-Ser(DMNB)-OH: Commercially available (e.g., CAS 628280-43-3).[1][4]

2.2 SPPS Workflow

-

Coupling: Use a 3-fold molar excess of Fmoc-Ser(DMNB)-OH relative to resin loading.[1] Activate with HATU/DIEA.

-

Note: The bulky DMNB group can slow down coupling. Extend reaction time to 2 hours or perform a double coupling.

-

-

Deprotection: Standard 20% Piperidine in DMF removes the N-Fmoc group.[1] The side-chain DMNB remains intact.[1]

-

Elongation: Continue synthesis of the remaining peptide sequence.

-

Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O .

-

Critical: Perform cleavage in the dark or amber glassware. The DMNB group is light-sensitive but acid-stable.[1]

-

-

Purification: HPLC purification using Acetonitrile/Water gradients.

Part 3: Experimental Workflow for Enzyme Kinetics

The goal is to measure the kinetic response of an enzyme immediately following the "jump" in substrate concentration.

3.1 Experimental Setup

-

Light Source: Xenon flash lamp (millisecond pulse) or Nd:YAG Laser (nanosecond pulse, tripled to 355 nm).[1]

-

Detection: Stopped-flow spectrophotometer or rapid-scanning fluorometer.[1]

-

Sample: Enzyme + Caged Peptide (pre-equilibrated).

3.2 The "Concentration Jump" Protocol

-

Pre-Equilibration: Mix the enzyme and the caged peptide in the reaction cuvette.

-

Control: Ensure no activity is observed in the dark (validates the "cage" effectiveness).

-

-

Flash Photolysis: Apply a high-intensity UV pulse (e.g., 50 mJ at 355 nm).[1]

-

Effect: This liberates the serine hydroxyl group, effectively jumping the concentration of substrate from 0 to

in

-

-

Data Acquisition: Trigger the detector simultaneously with the flash. Record the change in signal (absorbance/fluorescence) indicative of product formation or conformational change.

Figure 2: End-to-end workflow from peptide synthesis to kinetic data acquisition.

Part 4: Data Analysis & Interpretation

4.1 Quantitative Metrics

The raw data will typically show an exponential rise or decay.

| Parameter | Symbol | Definition |

| Uncaging Rate | The rate at which the DMNB group is removed. Must be | |

| Observed Rate | The rate of the enzymatic step being measured (e.g., phosphorylation). | |

| Lag Phase | If present, indicates a multi-step process (e.g., binding followed by catalysis).[1] |

4.2 Validating the Jump

To ensure the kinetics reflect the enzyme and not the photochemistry:

-

Vary Light Intensity: The amplitude of the signal should vary, but

(for a first-order process) should remain constant if uncaging is faster than catalysis. -

Artifact Subtraction: Run a blank with only the caged peptide (no enzyme) to subtract the optical signal of the nitroso byproduct formation.

Part 5: Troubleshooting & Optimization

-

Issue: Low Uncaging Efficiency.

-

Issue: Enzyme Inactivation.

-

Cause: UV damage to the protein or reaction with the nitroso byproduct.

-

Solution: Add Dithiothreitol (DTT) or Glutathione (1–5 mM) to scavenge the reactive nitrosoaldehyde byproduct immediately after photolysis.[1]

-

-

Issue: Solubility.

-

Cause: DMNB is hydrophobic.[1]

-

Solution: Ensure the peptide sequence has flanking hydrophilic residues (Lys/Arg) or dissolve in a small volume of DMSO before adding to the aqueous buffer.

-

References

-

Santa Cruz Biotechnology. N-Fmoc DMNB-L-serine Product Data. Retrieved from [1]

-

PubChem. Compound Summary for CID 12990752: N-Fmoc DMNB-L-serine. National Library of Medicine.[1] Retrieved from [1]

-

Nguyen, H. T., et al. (2019). Development of a Photoactivatable Protein Phosphatase-1-Disrupting Peptide.[1] Journal of Organic Chemistry. Retrieved from [1]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1] Nature Methods. Retrieved from

-

McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry. Retrieved from [1]

Sources

Principles of using caged compounds in neuroscience.

Executive Summary: The Spatiotemporal Imperative

In neuroscience, the ability to manipulate neurochemistry with the same speed and precision as neuronal signaling itself is the "holy grail" of experimental design. Traditional perfusion acts on the timescale of seconds to minutes and affects entire tissue volumes. Caged compounds —biologically active molecules rendered inert by a photolabile protecting group—shatter these limitations.

By releasing neurotransmitters (like Glutamate, GABA) or secondary messengers (IP3, Ca2+) only within a femtoliter focal volume upon light irradiation, researchers can mimic single-synapse transmission events, map dendritic integration, and induce plasticity (LTP/LTD) at individual spines. This guide details the physicochemical principles, optical instrumentation, and validated protocols required to deploy this technology effectively.

Photochemical Fundamentals

The efficacy of a caged compound is defined by its stability in the dark and its efficiency in the light. The core mechanism involves a photolysis reaction where a photon cleaves the bond between the "cage" (protecting group) and the "effector" (neurotransmitter).

Key Performance Metrics

When selecting a probe, three parameters dictate experimental success:

-

Quantum Yield (

): The probability that an absorbed photon results in uncaging.[1] Higher is better (range 0.05 – 0.5). -

Extinction Coefficient (

): How strongly the molecule absorbs light at a specific wavelength. -

Two-Photon Action Cross-Section (

): Critical for deep-tissue imaging. Measured in Goeppert-Mayer (GM) units.[1] A higher

Comparative Analysis of Caged Glutamate Probes

Glutamate is the most common target. Below is a comparison of the industry standards.

Table 1: Technical Comparison of Caged Glutamate Probes

| Feature | MNI-Glutamate | RuBi-Glutamate | DEAC450-Glutamate |

| Chemistry | 4-methoxy-7-nitroindolinyl | Ruthenium-bipyridine complex | 7-diethylaminocoumarin |

| Excitation (1P) | UV (~360-380 nm) | Visible Blue (~450 nm) | Visible Blue (~450 nm) |

| Excitation (2P) | ~720 nm | ~800 nm | ~900 nm |

| Quantum Yield | 0.085 (Modest) | High | 0.39 (Very High) |

| GABA Antagonism | High (at >2mM) | Low (effective at <300µM) | Low |

| Primary Use | Standard 2P mapping | Visible light uncaging; Low conc.[2] | Two-color experiments |

Expert Insight: While MNI-Glutamate is the gold standard for 2-photon microscopy due to its stability and fast release kinetics, it acts as a GABA-A antagonist at high concentrations. If your experiment involves inhibitory currents, switch to RuBi-Glutamate or wash in MNI only during the specific mapping phase.

The Optical Ecosystem: Instrumentation

Precise uncaging requires a dedicated optical path. The standard configuration utilizes Two-Photon Excitation (2PE) . Unlike one-photon excitation, which occurs along the entire cone of light, 2PE is non-linear; excitation occurs only at the focal point where photon density is highest. This provides inherent "optical sectioning" without a pinhole.

Diagram: The Two-Photon Uncaging Path

The following diagram illustrates the signal flow in a dual-galvo scanning system, essential for simultaneous imaging and uncaging.

Caption: Figure 1. Optical path for 2-photon microscopy. The Pockels cell controls uncaging duration (0.5–2ms), while Galvos position the beam.

Validated Protocol: Dendritic Spine Mapping[2]

This protocol describes the mapping of AMPA receptor density on dendritic spines using MNI-Glutamate.

Pre-Experimental Setup

-

Solution Preparation: Dissolve MNI-Glutamate to 2.5 mM in ACSF (Artificial Cerebrospinal Fluid).[3]

-

Note: Use a recirculating perfusion system (approx. 10-15 mL total volume) to conserve compound.

-

Safety: Filter the solution (0.22 µm) to prevent particles from scattering the laser.

-

-

Slice Preparation: Acute hippocampal slices (300 µm) from mice/rats.

-

Dye Loading: Patch clamp the neuron and fill with a structural dye (e.g., Alexa Fluor 594, 20 µM) and a calcium indicator (e.g., Fluo-4, 200 µM) if measuring Ca2+.

The "Trustworthiness" Calibration (Crucial Step)

Before uncaging, you must calibrate the laser power to ensure physiological relevance and avoid toxicity.

-

The Bleaching Method: Park the beam on a dendrite filled with Alexa 594. Measure the fluorescence bleaching at different laser powers.

-

Target: Adjust power until you achieve ~40-50% bleaching of the Alexa 594 signal. This power level typically corresponds to the uncaging energy required to evoke physiological EPSCs (0.5 – 10 pA) without damaging the spine (Bloodgood & Sabatini, 2007).

Execution Steps

-

Visualization: Image the dendrite at 800-900 nm (imaging wavelength). Locate a spine of interest.

-

Offset: Position the uncaging cursor 0.5 µm away from the spine head (away from the dendrite).

-

Why? Uncaging directly on the membrane can cause lipid peroxidation or thermal damage. A 0.5 µm offset mimics the synaptic cleft diffusion distance.

-

-

Uncaging: Switch laser to 720 nm (optimal for MNI). Deliver a 0.5 – 1 ms pulse.

-

Recording: Simultaneously record the EPSC (Voltage Clamp) or EPSP (Current Clamp).

-

Validation: Move the cursor off the spine into the neuropil and repeat. You should see no response . If you see a response, your perfusion is contaminated, or the meshwork is too dense.

Data Analysis & Mechanistic Logic

Successful uncaging triggers a specific signaling cascade. Understanding this pathway is essential for interpreting data, particularly when studying Long-Term Potentiation (LTP).

Diagram: The Uncaging Signaling Cascade

This diagram maps the causality from photon absorption to structural plasticity.

Caption: Figure 2. Mechanistic pathway of structural LTP induction via glutamate uncaging.

Interpreting Results

-

Linearity: For standard AMPA mapping, the EPSC amplitude should correlate linearly with the square of the laser power (confirming 2-photon absorption).

-

Spine Size vs. Strength: In healthy CA1 pyramidal neurons, there is a strong positive correlation between spine head volume (fluorescence brightness) and uncaging-evoked EPSC amplitude (Matsuzaki et al., 2001). Deviations from this correlation often indicate pathology.

Future Directions: Two-Color Uncaging